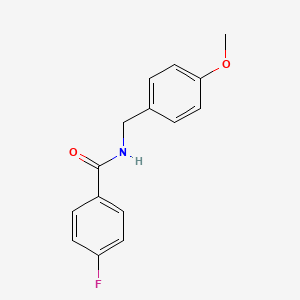

4-Fluoro-N-(4-methoxybenzyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIZJDJIMFHGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358081 | |

| Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346725-04-0 | |

| Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction

This compound is a benzamide derivative with a chemical structure that lends itself to a variety of applications, including as a building block in the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the methoxybenzyl group can be a key pharmacophoric feature or a useful handle for further chemical modification. This guide will focus on the prevalent and reliable synthetic routes to this compound.

Synthesis Pathways

The primary and most common pathway for the synthesis of this compound involves the formation of an amide bond between a 4-fluorobenzoic acid derivative and 4-methoxybenzylamine. This can be achieved through two main approaches: a two-step process involving the activation of the carboxylic acid, or a one-pot direct coupling reaction.

Two-Step Synthesis via Acyl Chloride

This classic and robust method involves the initial conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 4-methoxybenzylamine to form the desired amide.

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

One-Pot Direct Amide Coupling

Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and amine in a single step, avoiding the need to isolate the often-sensitive acyl chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP). Other effective coupling agents include HATU and phosphonium-based reagents.

Caption: One-pot synthesis of this compound using a direct coupling agent.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.02 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 4-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 4-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in anhydrous DCM (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the final product.

Protocol 2: One-Pot Synthesis using HATU Coupling

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M), add 4-methoxybenzylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).[1]

-

Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 2-6 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.[1]

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄FNO₂ | [2] |

| Molecular Weight | 259.27 g/mol | [2] |

| CAS Number | 346725-04-0 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported, dependent on purity | |

| Typical Yield | 80-95% (method dependent) |

Note: Yields are highly dependent on the specific reaction conditions, scale, and purification method employed.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals include aromatic protons from both the 4-fluorobenzoyl and 4-methoxybenzyl moieties, a singlet for the methoxy group, a doublet for the methylene bridge, and a broad signal for the amide N-H.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the fluorinated ring), the methylene carbon, and the methoxy carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

-

Infrared (IR) Spectroscopy: Key stretches will include the N-H band (around 3300 cm⁻¹), the C=O (amide I) band (around 1640 cm⁻¹), and C-F stretching.

Safety Considerations

-

Acylating agents such as oxalyl chloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Coupling reagents can be sensitizers or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

-

Solvents like DCM and DMF are volatile and have associated health risks. Use in a fume hood and minimize exposure.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific applications and further optimization of the described methods.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-(4-methoxybenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a fluorinated benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document compiles high-quality computed data, information from structurally related compounds, and established experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity. Detailed methodologies for key analytical techniques are provided, alongside a visual representation of a proposed synthetic workflow.

Introduction

This compound belongs to the benzamide class of compounds, which are prevalent in a wide range of biologically active molecules. The presence of a fluorine atom can significantly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The N-(4-methoxybenzyl) substituent also plays a crucial role in the molecule's overall conformation and potential interactions. A thorough understanding of its physicochemical profile is therefore essential for its potential development as a therapeutic agent or as a molecular probe.

Physicochemical Properties

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide[1] |

| CAS Number | 346725-04-0[1] |

| Molecular Formula | C₁₅H₁₄FNO₂[1] |

| Molecular Weight | 259.28 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F[1] |

| InChI | InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)[1] |

| InChIKey | HIIZJDJIMFHGGN-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Table 3: Physicochemical Properties of a Structurally Related Compound

For comparative purposes, the following data is for Benzamide, N-(4-methoxyphenyl)-4-fluoro- (CAS: Not specified, Molecular Formula: C₁₄H₁₂FNO₂), a structural analog.

| Property | Value | Method |

| Melting Point (Tf) | 450.83 K (177.68 °C) | Joback Method |

| Boiling Point (Tb) | 708.77 K (435.62 °C) | Joback Method |

| logP (Octanol/Water Partition Coefficient) | 3.087 | Crippen Method |

| Water Solubility (log10ws) | -3.90 mol/L | Crippen Method |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a standard and reliable method for its preparation would involve the amide coupling of 4-fluorobenzoic acid and 4-methoxybenzylamine.

Synthesis of this compound via Amide Coupling

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Materials:

-

4-Fluorobenzoic acid

-

4-Methoxybenzylamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM, add 4-methoxybenzylamine (1.1 equivalents) and triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add BOP reagent (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-fluorobenzoyl and the 4-methoxybenzyl moieties, a singlet for the methoxy group protons, a doublet for the benzylic methylene protons, and a triplet for the amide proton. Based on the spectrum of the closely related N-(4-methoxybenzyl)benzamide, the amide proton (NH) would likely appear as a triplet around δ 9.00 ppm, and the benzylic CH₂ protons as a doublet around δ 4.42 ppm. The aromatic protons will exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule. The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-F stretching, in addition to the aromatic C-H and C=C stretching vibrations.

3.2.3. Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage of the amide bond and the benzyl C-N bond.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide consolidates the available physicochemical information for this compound. While a scarcity of direct experimental data necessitates the use of computed values and comparisons with related structures, the provided information offers a solid foundation for researchers and scientists. The outlined synthetic protocol and characterization methods provide a practical framework for the preparation and verification of this compound in a laboratory setting. Further experimental validation of the computed properties is highly encouraged to build a more complete and accurate profile of this potentially valuable molecule.

References

In-Depth Technical Guide: 4-Fluoro-N-(4-methoxybenzyl)benzamide (CAS 346725-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates information on its chemical properties, outlines a plausible synthetic route based on established methodologies for analogous compounds, and explores potential biological activities and mechanisms of action by drawing parallels with structurally related N-benzylbenzamide derivatives. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, providing theoretical data, hypothesized experimental workflows, and potential signaling pathways for investigation.

Chemical and Physical Properties

This compound is a benzamide derivative characterized by a fluorine substituent on the benzoyl ring and a methoxy-substituted benzyl group attached to the amide nitrogen. These structural features are common in pharmacologically active molecules and can influence properties such as metabolic stability, receptor binding affinity, and bioavailability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 346725-04-0 | - |

| Molecular Formula | C₁₅H₁₄FNO₂ | - |

| Molecular Weight | 259.28 g/mol | - |

| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | - |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | - |

| InChI Key | HIIZJDJIMFHGGN-UHFFFAOYSA-N | - |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically ≥98% (as offered by commercial suppliers) |

Note: Some physical properties are predicted based on the chemical structure and data for similar compounds due to the scarcity of published experimental data.

Synthesis and Characterization

Proposed Synthetic Protocol

A common method for this type of amide synthesis is via the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

Experimental Protocol: Synthesis of this compound

-

Activation of 4-Fluorobenzoic Acid:

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 4-fluorobenzoyl chloride.

-

-

Amide Bond Formation:

-

Dissolve the crude 4-fluorobenzoyl chloride in an aprotic solvent.

-

In a separate flask, dissolve (4-methoxyphenyl)methanamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.

-

Slowly add the solution of 4-fluorobenzoyl chloride to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

-

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra, the following are predicted characteristic spectroscopic data based on the structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks |

| ¹H NMR | δ ~7.8-7.9 (dd, 2H, Ar-H ortho to C=O), ~7.1-7.2 (t, 2H, Ar-H ortho to F), ~7.2-7.3 (d, 2H, Ar-H ortho to CH₂), ~6.8-6.9 (d, 2H, Ar-H ortho to OCH₃), ~6.2-6.4 (br s, 1H, NH), ~4.5 (d, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃). |

| ¹³C NMR | δ ~166 (C=O), ~164 (d, C-F), ~159 (C-OCH₃), ~130-135 (aromatic C-H and C-q), ~114-116 (aromatic C-H), ~55 (OCH₃), ~43 (N-CH₂). |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch), ~1220 (C-F stretch). |

| Mass Spec (ESI+) | m/z 260.1 [M+H]⁺, 282.1 [M+Na]⁺. |

Potential Biological Activities and Mechanism of Action

While there is no specific biological data for this compound in the public domain, the N-benzylbenzamide scaffold is present in numerous compounds with diverse pharmacological activities. The introduction of a fluorine atom and a methoxy group can significantly modulate the biological profile.

Hypothesized Biological Targets

Based on studies of analogous compounds, potential biological activities for investigation include:

-

Enzyme Inhibition:

-

Butyrylcholinesterase (BChE): N-benzylbenzamide derivatives have been identified as potent and selective inhibitors of BChE, suggesting potential applications in the treatment of advanced Alzheimer's disease.[2][3]

-

Histone Deacetylases (HDACs): The benzamide group can act as a zinc-binding motif in the active site of HDACs, and substituted benzamides have been explored as anticancer agents.[4][5]

-

Soluble Epoxide Hydrolase (sEH): Dual inhibitors of sEH and modulators of PPARγ bearing the N-benzylbenzamide scaffold have been developed for the potential treatment of metabolic syndrome.[6]

-

Tubulin Polymerization: Some N-benzylbenzamide derivatives have shown potent antitumor activities by inhibiting tubulin polymerization.[7][8]

-

-

Receptor Modulation:

Potential Signaling Pathways

Given the potential targets, this compound could modulate several key signaling pathways.

Diagram 1: Hypothesized Synthesis Workflow

References

- 1. Buy this compound | 346725-04-0 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Fluoro-N-(4-methoxybenzyl)benzamide Derivatives in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Within this broad class of compounds, 4-Fluoro-N-(4-methoxybenzyl)benzamide derivatives are emerging as a promising chemotype, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, with a focus on their potential as anticancer and enzyme inhibitory agents. We will delve into the available quantitative data, detailed experimental protocols, and the signaling pathways implicated in their mechanism of action.

Anticancer Activity of Benzamide Derivatives

Recent research has highlighted the potential of N-substituted benzamide derivatives as potent antitumor agents. While specific data on a comprehensive library of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential efficacy and mechanisms of action. The anti-proliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency.

Quantitative Data: In Vitro Cytotoxicity of Structurally Related Benzamide Derivatives

The following table summarizes the cytotoxic activities of various N-substituted benzamide derivatives against several cancer cell lines. It is important to note that these compounds, while sharing the benzamide core, possess different substitution patterns compared to the specific 4-Fluoro-N-(4-methoxybenzyl) moiety. Nevertheless, this data provides a valuable reference for the potential anticancer activity of this class of molecules.

| Compound ID | Modifications from Core Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13h | N-(pyridin-3-ylmethyl)benzamide derivative | MCF-7 (Breast) | 5.3 | [1] |

| MDA-MB-231 (Breast) | 8.1 | [1] | ||

| K562 (Leukemia) | 3.2 | [1] | ||

| A549 (Lung) | 6.5 | [1] | ||

| Compound 13k | N-(pyridin-3-ylmethyl)benzamide derivative with linker modification | MCF-7 (Breast) | 4.8 | [1] |

| MDA-MB-231 (Breast) | 7.5 | [1] | ||

| K562 (Leukemia) | 2.9 | [1] | ||

| A549 (Lung) | 5.9 | [1] | ||

| MS-275 (Entinostat) | Reference HDAC Inhibitor | MCF-7 (Breast) | 6.2 | [1] |

| MDA-MB-231 (Breast) | 9.3 | [1] | ||

| K562 (Leukemia) | 3.8 | [1] | ||

| A549 (Lung) | 7.1 | [1] |

Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Enzyme Inhibitory Potential

The this compound scaffold is also being investigated for its potential to inhibit various enzymes that are implicated in disease pathogenesis. The fluorinated aromatic ring can enhance binding affinity and metabolic stability, making these derivatives attractive candidates for the development of potent and selective enzyme inhibitors.[2]

Kinase Inhibition

Many benzamide derivatives are being explored as kinase inhibitors for the treatment of cancer.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide, a structurally related compound, is used as an intermediate in the synthesis of kinase inhibitors, suggesting that the core this compound structure may be a valuable starting point for the design of novel kinase-targeted therapies.[2]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of benzamide derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the benzamide derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound derivatives, Graphviz (DOT language) has been utilized to create the following diagrams.

References

An In-depth Technical Guide to the Investigational Mechanism of Action of 4-Fluoro-N-(4-methoxybenzyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is an investigational guide. As of the date of this publication, "4-Fluoro-N-(4-methoxybenzyl)benzamide" is a compound for which specific mechanism of action studies are not widely available in published scientific literature. The information herein is based on the analysis of its chemical structure and the known biological activities of structurally related compounds.

Introduction

This compound is a synthetic molecule featuring a fluorinated benzamide core linked to a methoxy-substituted benzyl group. While this specific compound is not extensively characterized in peer-reviewed literature, its structural motifs are present in numerous biologically active agents. The N-benzylbenzamide scaffold, in particular, is a well-established pharmacophore in medicinal chemistry. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, drawing on established activities of analogous compounds to form primary hypotheses.

The principal hypothesis, based on substantial evidence from related molecules, is that this compound acts as an inhibitor of tubulin polymerization.[1][2][3] Alternative potential mechanisms, including antibacterial activity and modulation of metabolic targets, are also considered.[4][5] This document outlines a logical, multi-stage experimental workflow to systematically investigate these possibilities.

Structural Analysis and Hypothesized Biological Targets

The chemical structure of this compound consists of three key moieties:

-

4-Fluorobenzamide: The fluorine atom can enhance metabolic stability and binding affinity through electrostatic interactions. Benzamide derivatives are known to possess a wide range of biological activities.[5][6]

-

N-benzyl Linkage: This provides a specific spatial orientation and conformational flexibility.

-

4-Methoxybenzyl Group: The methoxy group can influence solubility and participate in hydrogen bonding with biological targets.

Based on this structure, the following primary biological targets are hypothesized:

-

Tubulin: A significant number of N-benzylbenzamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[2][3] These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

-

Bacterial Cell Division Proteins (e.g., FtsZ): Fluorinated benzamide derivatives have been shown to inhibit FtsZ, a protein essential for forming the Z-ring during bacterial cytokinesis, making it a target for novel antibiotics.[5]

-

Metabolic Enzymes and Receptors (e.g., sEH, PPARγ): The N-benzylbenzamide scaffold has been successfully utilized to create dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are key targets in the treatment of metabolic syndrome.[4]

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is required to identify and validate the biological target and mechanism of action. The following workflow is proposed.

Caption: Proposed experimental workflow for MOA elucidation.

Experimental Protocols

3.1.1 Phase 1: Antiproliferative Screening

-

Protocol: The compound is tested against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116). Cells are seeded in 96-well plates and incubated with serial dilutions of the compound for 48-72 hours. Cell viability is assessed using an MTS or resazurin-based assay.

-

Data Output: IC50 values (the concentration required to inhibit cell growth by 50%) for each cell line.

3.1.2 Phase 2: In Vitro Tubulin Polymerization Assay

-

Protocol: A fluorescence-based assay is used. A reaction mixture containing tubulin (>99% pure), a fluorescence reporter (e.g., DAPI), and GTP in a glutamate-based buffer is prepared. The compound is added at various concentrations. The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C and monitored by measuring the fluorescence increase over time in a microplate reader. Known inhibitors (e.g., colchicine, paclitaxel) are used as controls.

-

Data Output: IC50 value for the inhibition of tubulin polymerization.

3.1.3 Phase 3: Cellular Mechanism - Immunofluorescence

-

Protocol: Cancer cells (e.g., HeLa) are grown on coverslips and treated with the compound at its IC50 concentration for a defined period (e.g., 18 hours). Cells are then fixed with ice-cold methanol, permeabilized with Triton X-100, and blocked. The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are acquired using a fluorescence or confocal microscope.

-

Data Output: Qualitative visualization of microtubule network disruption, mitotic spindle defects, and cell morphology changes compared to untreated and positive control (e.g., colchicine) cells.

3.1.4 Phase 3: Cellular Mechanism - Cell Cycle Analysis

-

Protocol: Cells are treated with the compound at 1x and 2x IC50 concentrations for 24 hours. Both adherent and floating cells are collected, washed, and fixed in 70% ethanol at -20°C. After fixation, cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed using a flow cytometer.

-

Data Output: Histograms showing the percentage of cells in each phase of the cell cycle (G1, S, G2/M), indicating any cell cycle arrest.

Hypothetical Data Presentation

Should experiments confirm the primary hypothesis, the quantitative data would be summarized as follows.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) [Hypothetical] |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 25 |

| A549 | Lung Carcinoma | 18 |

| HCT116 | Colon Carcinoma | 32 |

| HeLa | Cervical Adenocarcinoma | 21 |

Table 2: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) [Hypothetical] |

|---|---|---|

| Tubulin | Polymerization Inhibition | 45 |

| FtsZ | Polymerization Inhibition | > 10,000 |

| sEH | Enzyme Activity | > 10,000 |

Potential Signaling Pathway

If this compound acts as a tubulin polymerization inhibitor, it would trigger the spindle assembly checkpoint, leading to mitotic arrest and ultimately inducing apoptosis through the intrinsic pathway.

Caption: Hypothetical signaling pathway for a tubulin inhibitor.

This pathway illustrates that by binding to β-tubulin and inhibiting its polymerization, the compound disrupts the formation of the mitotic spindle. This triggers a prolonged G2/M arrest. This sustained arrest leads to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax, causing mitochondrial release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, its structural similarity to known tubulin polymerization inhibitors provides a strong and testable primary hypothesis. The experimental framework detailed in this guide offers a robust, multi-phased approach to thoroughly investigate its biological activity, from broad phenotypic screening to specific target validation and cellular pathway analysis. The successful execution of these studies would definitively elucidate its mechanism of action and determine its potential as a therapeutic agent, most likely in the field of oncology.

References

- 1. smolecule.com [smolecule.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 4-Fluoro-N-(4-methoxybenzyl)benzamide. Detailed experimental protocols for its synthesis and characterization are also presented, offering valuable insights for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Analysis

The structural confirmation of this compound, with the molecular formula C₁₅H₁₄FNO₂, is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from verified sources to ensure accuracy and reliability.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | m | 2H | Ar-H (benzoyl) |

| 7.29 - 7.19 | m | 4H | Ar-H (benzoyl and benzyl) |

| 6.91 - 6.84 | m | 2H | Ar-H (benzyl) |

| 4.49 | d | 2H | -CH₂- |

| 3.75 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O |

| 164.9 (d, J=248 Hz) | C-F |

| 158.2 | Ar-C (benzyl, C-OCH₃) |

| 131.5 | Ar-C (benzoyl) |

| 130.9 (d, J=9 Hz) | Ar-CH (benzoyl) |

| 128.9 | Ar-CH (benzyl) |

| 115.4 (d, J=22 Hz) | Ar-CH (benzoyl) |

| 113.7 | Ar-CH (benzyl) |

| 55.1 | -OCH₃ |

| 42.2 | -CH₂- |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3300 | N-H stretch |

| 1633 | C=O stretch (amide I) |

| 1531 | N-H bend (amide II) |

| 1245 | C-O stretch (asymmetric) |

| 1030 | C-O stretch (symmetric) |

| 825 | C-H bend (para-substituted) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 260.1 | [M+H]⁺ |

Experimental Protocols

The synthesis and spectroscopic characterization of this compound were conducted following established laboratory procedures.

Synthesis of this compound

A common synthetic route involves the coupling of 4-fluorobenzoyl chloride with 4-methoxybenzylamine. In a typical procedure, 4-methoxybenzylamine is dissolved in a suitable solvent, such as dichloromethane, and a base, for instance, triethylamine or pyridine, is added. The solution is then cooled in an ice bath, and 4-fluorobenzoyl chloride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.

Workflow and Data Relationships

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic analysis of this compound.

Caption: Workflow from synthesis to spectroscopic analysis.

solubility and stability of 4-Fluoro-N-(4-methoxybenzyl)benzamide

An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-N-(4-methoxybenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This document provides a detailed technical overview of the predicted solubility and stability profile of this compound. It also includes comprehensive, industry-standard experimental protocols for the empirical determination of these critical parameters. The information herein is intended to guide researchers in handling, formulating, and developing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are computationally predicted and provide a valuable starting point for experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄FNO₂ | PubChem[1] |

| Molecular Weight | 259.27 g/mol | PubChem[1] |

| Predicted XLogP3 | 2.3 | PubChem[1] |

| Predicted Water Solubility (LogS) | -3.90 (mol/L) | Cheméo (for N-(4-methoxyphenyl)-4-fluoro-benzamide)[2] |

| Predicted Water Solubility | ~3.25 µg/mL | Calculated from LogS |

| Predicted pKa | (Amide proton) ~17 | (General estimate for secondary amides) |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Predicted Solubility

Based on its chemical structure, which includes a fluorinated benzene ring, a methoxy-substituted benzyl group, and an amide linkage, this compound is predicted to have low aqueous solubility and good solubility in various organic solvents. The predicted LogP value of 2.3 suggests a lipophilic character.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poorly Soluble | The significant hydrophobic surface area from the two aromatic rings is expected to dominate over the polar contributions of the amide group, leading to low aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amide group can participate in hydrogen bonding with protic solvents, but the overall lipophilicity will limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Freely Soluble | These solvents can effectively solvate the aromatic rings and act as hydrogen bond acceptors for the amide proton, leading to good solubility. |

| Nonpolar | Toluene, Hexane | Poorly Soluble | While the aromatic moieties have some affinity for nonpolar solvents, the polar amide group will significantly hinder dissolution. |

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, experimental determination is essential. The following are standard protocols for kinetic and thermodynamic solubility assays.

This method is often used in early drug discovery for high-throughput screening.

Objective: To determine the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Automated liquid handler

-

Plate shaker

-

Centrifuge with plate rotor

-

UV-Vis plate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: Add 2 µL of the DMSO stock solution to wells of a 96-well plate. Then, add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated HPLC-UV method or by direct UV-Vis spectrophotometry against a standard curve.

This method measures the equilibrium solubility of the solid compound and is crucial for pre-formulation studies.

Objective: To determine the equilibrium solubility of the solid form of the compound in an aqueous buffer.

Materials:

-

Solid this compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker/incubator

-

Filtration system (e.g., 0.45 µm PVDF syringe filters)

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Profile

The chemical stability of a drug candidate is a critical attribute that affects its shelf-life, formulation, and safety.

Predicted Stability

Benzamides are generally susceptible to degradation under certain conditions. The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond.

-

Hydrolytic Stability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-fluorobenzoic acid and (4-methoxyphenyl)methanamine. The rate of hydrolysis is expected to be slow at neutral pH and accelerated at low and high pH.

-

Thermal Stability: Benzamides are generally thermally stable, but degradation can occur at elevated temperatures. The degradation pathways may involve cleavage of the amide bond or other fragmentations.

-

Photostability: The presence of two aromatic rings suggests that the compound may be susceptible to photodegradation upon exposure to UV light.

-

Oxidative Stability: The methoxy group and the benzyl position could be susceptible to oxidative degradation in the presence of oxidizing agents.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) in an oven.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC-UV method. An HPLC-MS method should be used to identify the mass of the degradation products to help in their structural elucidation.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for determining solubility and stability.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

Potential Research Applications of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic small molecule belonging to the N-benzylbenzamide class of compounds. Its chemical structure, featuring a fluorinated benzoyl group and a methoxy-substituted benzyl moiety, suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural components are present in numerous compounds with well-documented pharmacological profiles. This technical guide consolidates the potential research applications of this compound by examining the established activities of its close analogs and the broader N-benzylbenzamide scaffold. The information presented herein is intended to provide a foundation for future investigations into its therapeutic potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H14FNO2 | --INVALID-LINK-- |

| Molecular Weight | 259.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | --INVALID-LINK-- |

| CAS Number | 346725-04-0 | --INVALID-LINK-- |

Potential Therapeutic Areas and Research Applications

The N-benzylbenzamide scaffold is a versatile pharmacophore that has been successfully employed in the development of agents targeting a range of diseases. Based on the activities of structurally related compounds, this compound holds promise for investigation in the following areas:

Oncology

Antitumor Activity via Tubulin Polymerization Inhibition

A significant body of research has demonstrated that N-benzylbenzamide derivatives can exert potent anticancer effects by inhibiting tubulin polymerization.[1][2] These agents typically bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Quantitative Data from Analog Studies:

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 20b (an N-benzylbenzamide derivative) | Various | 12 - 27 | [2] |

| Compound I-25 (an N-benzylarylamide-dithiocarbamate) | MGC-803 | 17 | [1] |

| Compound I-25 | HCT-116 | 44 | [1] |

| Compound I-25 | KYSE450 | 30 | [1] |

Experimental Protocol: Tubulin Polymerization Assay (General)

A common method to assess the inhibitory effect of a compound on tubulin polymerization involves a cell-free assay using purified tubulin.

-

Reagents: Porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound dissolved in DMSO.

-

Procedure:

-

Tubulin is suspended in ice-cold polymerization buffer.

-

The test compound at various concentrations is added to the tubulin solution.

-

The mixture is incubated on ice.

-

Polymerization is initiated by the addition of GTP and a temperature shift to 37°C.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

-

Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by an N-benzylbenzamide analog.

Kinase Inhibition

A structurally related compound, 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide, is utilized as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[3] This suggests that the core structure of this compound could be a valuable scaffold for developing novel kinase inhibitors.

Neurodegenerative and Metabolic Diseases

Butyrylcholinesterase (BChE) Inhibition

Derivatives of N-benzylbenzamide have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[4] Inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, which may improve cognitive function.

Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulation

The N-benzylbenzamide scaffold has been used to develop dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[5] Simultaneous modulation of these targets is a promising strategy for treating metabolic syndrome, as it can improve both diabetic conditions and hypertension.

Signaling Pathway: sEH and PPARγ Modulation

Caption: Dual modulation of sEH and PPARγ pathways by an N-benzylbenzamide analog.

Antimicrobial Research

The benzamide scaffold is a recognized pharmacophore in the development of novel antibacterial agents.[6] The presence of a fluorine atom in this compound can modulate key properties such as lipophilicity and metabolic stability, potentially enhancing its antibacterial efficacy and spectrum.

Synthesis

The synthesis of this compound can be achieved through the coupling of 4-fluorobenzoyl chloride with 4-methoxybenzylamine.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for this compound.

Conclusion

While direct experimental data on this compound is not yet prevalent in the scientific literature, the analysis of its structural analogs strongly suggests a high potential for this compound in several key areas of drug discovery. Its N-benzylbenzamide core is a validated scaffold for targeting fundamental cellular processes, including microtubule dynamics and key enzymes in metabolic and neurodegenerative diseases. The presence of the fluoro and methoxy groups provides opportunities for fine-tuning its pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource to encourage and direct future research into the biological activities and therapeutic applications of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoro-N-(4-hydroxyphenyl)benzamide|CAS 85059-06-9 [benchchem.com]

An In-depth Technical Guide to 4-Fluoro-N-(4-methoxybenzyl)benzamide Structural Analogs and their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-Fluoro-N-(4-methoxybenzyl)benzamide, with a particular focus on their synthesis, biological properties, and potential as therapeutic agents. This document details experimental protocols for their preparation and evaluation and presents key quantitative data to facilitate structure-activity relationship (SAR) analysis.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. A notable area of interest is their potential as inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. The core structure of this compound combines key pharmacophoric features that can be systematically modified to explore and optimize its biological activity. This guide delves into the properties of its structural analogs, providing a foundation for further research and development in this area.

Physicochemical Properties of the Core Structure

The parent compound, this compound, possesses the following computed properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₄FNO₂ |

| Molecular Weight | 259.27 g/mol |

| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |

| CAS Number | 346725-04-0 |

Synthesis of Structural Analogs

The synthesis of this compound and its analogs is typically achieved through amide bond formation between a substituted benzoic acid and a substituted benzylamine. Below are generalized experimental protocols for their synthesis.

General Experimental Protocol: Amide Coupling using Thionyl Chloride

This protocol describes the synthesis of N-benzylbenzamide derivatives from a carboxylic acid and an amine via an acyl chloride intermediate.

Materials:

-

Substituted benzoic acid (e.g., 4-fluorobenzoic acid)

-

Thionyl chloride (SOCl₂)

-

Substituted benzylamine (e.g., 4-methoxybenzylamine)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation: To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the substituted benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylbenzamide derivative.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound analogs.

In Silico Analysis of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Technical Guide to Modeling Molecular Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1] This technical guide outlines a comprehensive in silico protocol for investigating the molecular interactions of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a representative member of this class. While direct experimental data on its specific targets are limited, its structural similarity to known kinase inhibitors suggests a potential role in modulating cellular signaling pathways.[2] This document provides a hypothetical, yet methodologically rigorous, framework for its computational analysis, from target selection and molecular docking to molecular dynamics simulations, offering a template for future research and drug discovery efforts.

Introduction: The Therapeutic Potential of Benzamide Derivatives

Benzamide and its analogs are privileged structures in drug discovery, known to interact with a variety of biological targets. Their versatility has led to the development of drugs for a range of conditions, including cancer and neurological disorders.[3] The subject of this guide, this compound, incorporates key pharmacophoric features: a fluorinated phenyl ring, an amide linker, and a methoxybenzyl group, which can contribute to target affinity and favorable pharmacokinetic properties.[2][3]

Given that structurally related molecules have been identified as kinase inhibitors, this guide will use a hypothetical model where this compound is investigated as a potential inhibitor of a therapeutically relevant kinase, such as the Transforming Growth Factor-Beta (TGF-β) Type I receptor kinase.[4]

In Silico Experimental Workflow

The computational investigation of a small molecule's interaction with its putative protein target follows a structured workflow. This process begins with the preparation of both the ligand and the protein, proceeds to predict binding modes through molecular docking, and culminates in the simulation of the complex's dynamic behavior in a solvated environment.

Caption: General workflow for in silico drug-target interaction analysis.

Methodologies and Protocols

This section provides detailed protocols for the core in silico experiments.

Ligand and Protein Structure Preparation

Objective: To prepare the 3D structures of this compound and the target protein for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

-

The structure is converted to a 3D format (.sdf or .mol2).

-

The ligand's geometry is optimized and its energy minimized using a suitable force field, such as MMFF94.[1] This step ensures a low-energy, stable conformation.

-

Appropriate protonation states at physiological pH (7.4) are assigned, and atomic charges are calculated.

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., TGF-β Type I receptor kinase) is downloaded from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing non-essential components, such as water molecules, co-factors, and existing ligands.[1]

-

Hydrogen atoms are added to the protein structure.

-

The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned.

-

The energy of the protein structure is minimized using a force field like CHARMm or AMBER to relieve any steric clashes.[1]

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand within the protein's active site.

Protocol:

-

Binding Site Identification: The active site of the kinase is defined. This is typically the ATP-binding pocket, which can be identified from the co-crystallized ligand in the PDB structure or through literature review.

-

Grid Generation: A grid box is generated around the defined active site to encompass the entire binding pocket. This grid defines the space where the docking algorithm will search for favorable ligand conformations.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Schrödinger's Glide. The software systematically samples different conformations (poses) of the ligand within the grid box.

-

Scoring and Pose Selection: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time in a realistic environment, providing insights into the stability of the interaction.

Protocol:

-

System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed. The trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein regions (Root Mean Square Fluctuation - RMSF), and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Caption: Logical steps of a molecular dynamics simulation.

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data from the in silico analysis of this compound against the TGF-β Type I receptor kinase, compared with a known inhibitor.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |

| This compound | TGF-β Type I Receptor Kinase | -9.1 | ~35 | LYS232, ASP351, VAL215 |

| Reference Inhibitor (e.g., SB-431542) | TGF-β Type I Receptor Kinase | -10.5 | 12 | LYS232, HIS283, TYR249 |

Note: Data presented is hypothetical and for illustrative purposes.

Visualization of Molecular Interactions

A key outcome of in silico modeling is the identification of specific molecular interactions that stabilize the protein-ligand complex. These interactions often occur within established signaling pathways.

Caption: Inhibition of a hypothetical TGF-β signaling pathway.

Conclusion and Future Directions

This guide provides a foundational workflow for the in silico investigation of this compound. The hypothetical results suggest that this compound may exhibit inhibitory activity against protein kinases through specific hydrogen bonding and hydrophobic interactions. The detailed protocols for molecular docking and MD simulations serve as a robust starting point for its computational evaluation.

Future work should focus on validating these computational predictions through in vitro biochemical assays, such as kinase activity assays, and biophysical methods like Surface Plasmon Resonance (SPR) to experimentally determine binding affinities. This iterative cycle of computational modeling and experimental validation is crucial for accelerating the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a compound with potential applications in medicinal chemistry and drug discovery. The fluorinated benzamide moiety is a common pharmacophore, and the N-(4-methoxybenzyl) group can influence the compound's pharmacokinetic properties. Two reliable synthetic pathways are presented: a traditional two-step method involving an acid chloride intermediate and a modern, direct catalytic approach.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, along with typical reaction parameters for the two described synthetic protocols.

| Compound/Parameter | 4-Fluorobenzoic Acid | 4-Methoxybenzylamine | Thionyl Chloride | 4-Fluorobenzoyl Chloride | This compound |

| Molecular Formula | C₇H₅FO₂ | C₈H₁₁NO | SOCl₂ | C₇H₄ClFO | C₁₅H₁₄FNO₂ |

| Molecular Weight ( g/mol ) | 140.11 | 137.18 | 118.97 | 158.56 | 259.28 |

| CAS Number | 456-22-4 | 2393-23-9 | 7719-09-7 | 403-43-0 | 346725-04-0 |

| Physical State | Solid | Liquid | Liquid | Liquid | Solid (Predicted) |

| Melting Point (°C) | 182-185 | N/A (Boiling Point ~243) | N/A | 4 | Not Experimentally Determined (Predicted) |

| ¹H NMR Data | - | - | - | - | Not Experimentally Determined (Predicted) |

| ¹³C NMR Data | - | - | - | - | Not Experimentally Determined (Predicted) |

| Protocol Parameter | Protocol 1: Acid Chloride Method | Protocol 2: CAN-Catalyzed Direct Amidation |

| Stoichiometry (Acid:Amine) | 1 : 1.1 | 1 : 1 |

| Key Reagents | Thionyl Chloride, Triethylamine | Ceric Ammonium Nitrate (CAN) |

| Solvent | Dichloromethane (DCM) | Solvent-free |

| Temperature (°C) | 0 to Room Temperature | 165 |

| Reaction Time | 2-4 hours | ~8 minutes |

| Typical Yield (%) | > 90 | ~ 93 |

Experimental Protocols

Two distinct and effective protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride

This classic two-step method involves the initial conversion of 4-fluorobenzoic acid to its more reactive acid chloride, followed by amidation with 4-methoxybenzylamine. This is a robust and generally high-yielding approach.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature under a fume hood.

-

Stir the reaction mixture at reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Direct CAN-Catalyzed Amidation (Microwave-Assisted)

This modern approach offers a rapid, solvent-free, and highly efficient synthesis of the target amide using a catalytic amount of Ceric Ammonium Nitrate (CAN) under microwave irradiation.[1][2]

-

In a microwave-safe reaction vessel, combine 4-fluorobenzoic acid (1.0 eq, e.g., 10 mmol) and 4-methoxybenzylamine (1.0 eq, 10 mmol).

-

Add Ceric Ammonium Nitrate (CAN) (0.5 mol%).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 165 °C for approximately 8 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The resulting solid product can be purified by recrystallization from a suitable solvent, which often bypasses the need for silica gel chromatography.[1]

Visualizations

The following diagrams illustrate the workflows for the two synthetic protocols described.

References

Application Note: Screening of 4-Fluoro-N-(4-methoxybenzyl)benzamide as a Potential Kinase Inhibitor

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This has led to the extensive development of small molecule kinase inhibitors as therapeutic agents. 4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic organic compound with potential for biological activity. Structurally, it belongs to the benzamide class of compounds, some of which have been reported to exhibit inhibitory effects on various enzymes.[1][2][3] The unique combination of a fluorine atom and a methoxy group in its structure may enhance its lipophilicity and bioavailability, making it an interesting candidate for screening as a kinase inhibitor.[4] This application note provides a comprehensive protocol for screening this compound against a panel of protein kinases to determine its inhibitory potential and selectivity.

Compound Information

| Compound Name | This compound |

| Structure |  |

| Molecular Formula | C15H14FNO2[4][5] |

| Molecular Weight | 259.28 g/mol [4][5] |

| CAS Number | 346725-04-0[5] |

| Physical Properties | Solid |

| Solubility | Soluble in DMSO |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound results in a higher luminescence signal.

Materials:

-

This compound

-

Kinase panel (e.g., a diverse panel of recombinant human kinases)

-

Kinase-specific substrates

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-